4,4'-(Pyridin-4-ylmethanediyl)dimorpholine
Description
4,4'-(Pyridin-4-ylmethanediyl)dimorpholine (CAS: Not explicitly provided) is a heterocyclic compound featuring a pyridine core bridged by a methanediyl group and substituted with two morpholine rings. These derivatives are synthesized via nucleophilic substitution reactions, often starting from chlorinated triazine or pyrimidine precursors .
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
4-[morpholin-4-yl(pyridin-4-yl)methyl]morpholine |
InChI |
InChI=1S/C14H21N3O2/c1-3-15-4-2-13(1)14(16-5-9-18-10-6-16)17-7-11-19-12-8-17/h1-4,14H,5-12H2 |
InChI Key |
GAZGPNVOYNEFNB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=NC=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyridin-4-ylmethanediyl)dimorpholine typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the use of 4-methylpyridine, which undergoes deprotonation with a strong base such as lithium diisopropylamide (LDA) to form a nucleophilic intermediate. This intermediate then reacts with morpholine to form the desired product .
Industrial Production Methods
Industrial production of 4,4’-(Pyridin-4-ylmethanediyl)dimorpholine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Pyridin-4-ylmethanediyl)dimorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the morpholine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
4,4’-(Pyridin-4-ylmethanediyl)dimorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4,4’-(Pyridin-4-ylmethanediyl)dimorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Triazine Cores
4,4'-(6-Chloro-1,3,5-triazine-2,4-diyl)dimorpholine (CAS: 10244-24-3)
- Structure : Central triazine ring with two morpholine groups and a chlorine substituent.
- Synthesis : Prepared from 2,4,6-trichlorotriazine via sequential substitution with morpholine .
- Applications : Intermediate for Suzuki cross-coupling reactions to generate PI3K inhibitors (e.g., PQR514) .
- Key Data :
o-Carboranylalkoxy-Triazine Derivatives (e.g., Compound 5)
- Structure : Triazine core substituted with o-carboranylalkoxy and dimorpholine groups.
- Synthesis: Chlorine in 4,4'-(6-chloro-triazine)dimorpholine is replaced with o-carboranylalkoxy groups via reaction with decaborane and alkynols .
- Key Data: Melting Point: 157–158°C (vs. IR Peaks: B-H (2560 cm⁻¹), C=N (1568 cm⁻¹) . Applications: Potential boron neutron capture therapy (BNCT) agents due to carborane’s neutron-absorbing properties .
Pyrimidine and Pyrido-Pyrimidine Derivatives
4,4'-(2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diyl)dimorpholine (Compound 3a)
- Structure : Pyrimido-pyrimidine core with dichloro and dimorpholine substituents.
- Synthesis : Reaction of dichloropyrimidine with excess morpholine .
- Key Data: ¹H NMR: δ 4.37 (s, 8H, morpholine CH₂) . pyridine-based analogues.
4,4'-(Phenyl-quinoline-pyrido[2,3-d]pyrimidine-2,4-diyl)dimorpholine (Compound 14b)
- Structure: Extended π-system with quinoline and pyrido-pyrimidine moieties.
- Synthesis : Reaction of chlorinated pyrido-pyrimidine with morpholine in acetic acid .
- Key Data :
Substituent-Dependent Properties
Morpholine Modifications in PI3K Inhibitors
- Example : Replacement of one morpholine in 4,4'-(6-chloro-triazine)dimorpholine with bicyclic amines (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) .
- Impact :
Nitro-Containing Derivatives
- Example : 4,4'-(2-Ethyl-nitrotrimethylene)dimorpholine vs. 4-(2-Nitrobutyl)morpholine .
- Key Findings :
Application-Specific Comparisons
Corrosion Inhibition
- Schiff Base Analogues :
Vulcanization Agents
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